molecular formula C8H14N4O2S B3306233 6-hydrazino-N-isopropylpyridine-3-sulfonamide CAS No. 926243-85-8

6-hydrazino-N-isopropylpyridine-3-sulfonamide

Cat. No. B3306233
CAS RN: 926243-85-8
M. Wt: 230.29 g/mol
InChI Key: NVPVYARBMLFGRL-UHFFFAOYSA-N
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Description

6-hydrazino-N-isopropylpyridine-3-sulfonamide is a biochemical used for proteomics research . It has a molecular formula of C8H14N4O2S and a molecular weight of 230.29 .


Molecular Structure Analysis

The molecular structure of 6-hydrazino-N-isopropylpyridine-3-sulfonamide is defined by its molecular formula, C8H14N4O2S . The exact structure would require more detailed information or a structural diagram, which is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-hydrazino-N-isopropylpyridine-3-sulfonamide are not fully detailed in the search results. The molecular weight is given as 230.29 , but other properties such as melting point, boiling point, and density are not provided.

Scientific Research Applications

Enzyme Inhibition for Antimycobacterial Agents

Research has explored sulfonamides, such as 6-hydrazino-N-isopropylpyridine-3-sulfonamide derivatives, as inhibitors of carbonic anhydrases (CAs) from Mycobacterium tuberculosis. These compounds, including pyridinium derivatives, exhibit nanomolar inhibitory activity against beta-CAs Rv1284 and Rv3273, suggesting potential for developing antimycobacterial agents with an alternative mechanism of action (Güzel et al., 2009).

Antiproliferative Activity

Sulfonamides bearing N,N-dimethylbenzenesulfonamide moieties have been synthesized and evaluated for their in vitro antiproliferative activity against human breast cancer cell lines. Compounds in this category have shown higher activity compared to doxorubicin, indicating their potential as anticancer agents. Molecular docking studies further assess these compounds' interaction with carbonic anhydrase IX, a biomolecular target highly expressed in some cancer types (Bashandy et al., 2014).

Organic Synthesis

Sulfonyl hydrazides, such as those related to 6-hydrazino-N-isopropylpyridine-3-sulfonamide, have been recognized as powerful sulfonyl sources in organic synthesis. These compounds facilitate the formation of various bonds, including carbon-sulfur and sulfur-nitrogen, providing alternative approaches to preparing sulfones, sulfonamides, and other derivatives. This versatility highlights their significance in synthetic organic chemistry (Yang & Tian, 2017).

Antimicrobial Agents

Research has also delved into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. These compounds have been tested for their antibacterial activity, showing significant potential in this field (Azab et al., 2013).

Future Directions

The future directions for research involving 6-hydrazino-N-isopropylpyridine-3-sulfonamide are not specified in the search results. Given its use in proteomics research , it may have potential applications in the study of proteins and their roles in biological processes.

properties

IUPAC Name

6-hydrazinyl-N-propan-2-ylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S/c1-6(2)12-15(13,14)7-3-4-8(11-9)10-5-7/h3-6,12H,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPVYARBMLFGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CN=C(C=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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